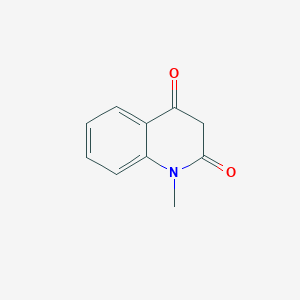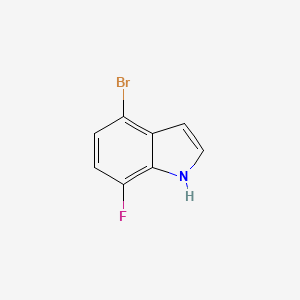
1-methylquinoline-2,4(1H,3H)-dione
Vue d'ensemble
Description
1-Methylquinoline-2,4(1H,3H)-dione, also known as 2,4-DMDQ, is an organic chemical compound that has a wide range of applications in the scientific field. It has been studied extensively in the past few decades due to its unique properties and potential uses. 2,4-DMDQ is a colorless, crystalline solid that has a melting point of 71-73°C and a boiling point of 177-178°C. It is insoluble in water, but soluble in most organic solvents. The compound has a molecular weight of 150.17 g/mol and a molecular formula of C10H8O4.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Multi-Component Syntheses
This compound is used in a three-component reaction involving its condensation with aromatic aldehydes and malononitrile/cyanoaceticester. This process, conducted in a specific ionic liquid, leads to the efficient synthesis of dihydropyrano[3,2-c]quinolones. Such syntheses are noted for their convenience and high yield without the need for column chromatography (Bhupathi et al., 2016).
Copper(I)-Catalyzed Cycloaddition
1-Methylquinoline-2,4(1H,3H)-dione is involved in copper(I)-catalyzed [3 + 2] cycloaddition reactions with terminal acetylenes, yielding 1,4-disubstituted 1,2,3-triazoles. The structures of the products are confirmed by various spectroscopic methods and mass spectrometry (Kafka et al., 2011).
DFT Calculations and NLO Analysis
Density Functional Theory (DFT) calculations and analyses such as electronic structure, nonlinear optical (NLO) properties, and natural bonding orbital (NBO) analysis have been performed on novel compounds synthesized from this compound (Halim & Ibrahim, 2017).
Synthesis of 1,4-Benzodiazepine-2,5-diones
Under basic conditions, this compound undergoes molecular rearrangement to produce 1,4-benzodiazepine-2,5-diones. The process is carried out using various bases, demonstrating unique reactivity and mild reaction conditions (Křemen et al., 2017).
Conversion to Quinazoline-2,4(1H,3H)-diones
A new synthetic method to obtain quinazoline-2,4-diones by reacting this compound with various agents under mild conditions has been developed. This synthesis is substantiated by spectroscopic analysis and X-Ray crystallography (El-Azab et al., 2021).
Chemical Reactions and Derivatives
Reaction with Isocyanic and Isothiocyanic Acid
This compound reacts with potassium cyanate or potassium thiocyanate, leading to various products such as ureido- or thioureidooxindoles and dihydroimidazoquinolones. The reaction mechanism involves molecular rearrangement of the primarily formed mono-substituted urea or thiourea (Mrkvička et al., 2011).
Preparation of Functionalized Derivatives
Various derivatives of this compound, such as 1,2,3-Triazol-4-ylmethanols, 1,2,3-Triazole-4-carbaldehydes, and 1,2,3-Triazole-4-carboxylic Acids, have been synthesized. These derivatives are confirmed by NMR spectroscopy (Milićević et al., 2020).
Tertiary 2-Chloroketones Reaction with Cyanide Ions
this compound reacts with cyanide ions to produce various compounds, including 3-cyanoquinoline-2,4-diones and other minor products. This process involves nucleophilic substitution reactions and is characterized using NMR spectroscopy (Klásek et al., 2021).
Synthesis of Quinazoline-2,4(1H,3H)-diones Using Carbon Dioxide
An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from this compound using carbon dioxide has been developed. This method is significant for the synthesis of key intermediates in several drugs (Patil et al., 2008).
Antioxidant Properties in Lubricating Grease
Derivatives of this compound have been synthesized and evaluated as antioxidants in lubricating greases. The efficiency of these compounds as antioxidants was investigated using standard tests and spectroscopy analysis (Hussein et al., 2016).
"Turn-On" Fluorescent Chemosensor for Detection of Group IIIA Ions
A chemosensor based on this compound has been developed for the selective recognition of Group IIIA metal ions. This sensor exhibits significant 'off-on' fluorescence responses, facilitating the detection of ions such as Al3+, Ga3+, and In3+ (Jang et al., 2018).
Orientations Futures
Mécanisme D'action
- Some quinazoline derivatives exhibit significant anti-cancer activity by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase . It’s possible that 1-methylquinoline-2,4-dione may interact with similar kinases or receptors.
Target of Action
Result of Action
Analyse Biochimique
Biochemical Properties
1-methylquinoline-2,4(1H,3H)-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s effects change dramatically with small changes in dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production. Additionally, this compound can affect the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to different tissues. Additionally, this compound can be taken up by cells through active transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be localized to the nucleus, where it can modulate gene expression and other nuclear processes .
Propriétés
IUPAC Name |
1-methylquinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYBXZIOLFPNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399348 | |
| Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61469-95-2 | |
| Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-methylquinoline-2,4(1H,3H)-dione in the synthesis of dihydropyrano[3,2-c]quinolones?
A1: this compound serves as one of the three key starting materials in the multi-component reaction leading to dihydropyrano[3,2-c]quinolones. [, ] It reacts with an aromatic aldehyde and either malononitrile or cyanoacetic ester in the presence of a catalyst. This reaction forms the core structure of the dihydropyrano[3,2-c]quinolone product.
Q2: What are the advantages of using DBU acetate or tetrabutylammonium acetate as catalysts in this reaction?
A2: Both DBU acetate [] and tetrabutylammonium acetate [] act as task-specific ionic liquids, promoting the synthesis of dihydropyrano[3,2-c]quinolones under mild conditions. These catalysts offer several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)






![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)



![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)